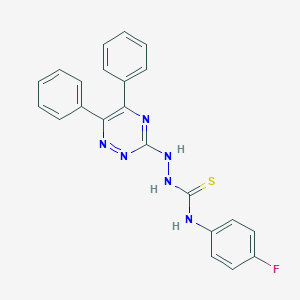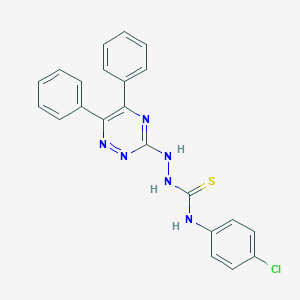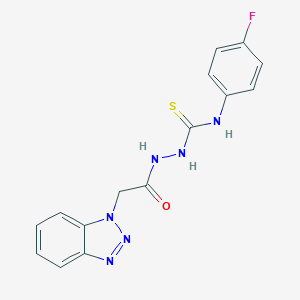![molecular formula C19H18N6OS2 B292729 2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292729.png)
2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with various biological systems.
作用機序
The exact mechanism of action of 2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood, but it is believed to interact with various biological systems through a variety of mechanisms. For example, this compound has been shown to bind to certain receptors and ion channels, modulating their activity and potentially leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can have a wide range of biochemical and physiological effects. For example, this compound has been shown to modulate the activity of certain enzymes, leading to changes in cellular metabolism. Additionally, it has been shown to affect the activity of certain receptors and ion channels, potentially leading to changes in cellular signaling pathways.
実験室実験の利点と制限
One of the main advantages of 2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its ability to interact with various biological systems, making it a versatile tool for scientific research. However, this compound is not readily available and requires specialized knowledge and equipment to produce. Additionally, its exact mechanism of action is not fully understood, which can make it challenging to interpret research findings.
将来の方向性
There are many potential future directions for research involving 2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. For example, researchers could investigate its potential applications in drug discovery, particularly for diseases that involve dysregulated cellular signaling pathways. Additionally, further research could be conducted to better understand its mechanism of action and how it interacts with various biological systems. Finally, researchers could explore new synthesis methods to make this compound more readily available for scientific research.
合成法
The synthesis of 2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves a multi-step process that requires specialized knowledge and equipment. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that this compound is not readily available and requires significant expertise to produce.
科学的研究の応用
2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied extensively for its potential applications in scientific research. This compound has been shown to interact with various biological systems, including enzymes, receptors, and ion channels. As such, it has been used in a wide range of studies, including drug discovery, pharmacology, and neuroscience.
特性
分子式 |
C19H18N6OS2 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
2-[[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H18N6OS2/c1-10-8-11(2)22-18-14(10)15(21)16(28-18)17-23-24-19(27-9-13(20)26)25(17)12-6-4-3-5-7-12/h3-8H,9,21H2,1-2H3,(H2,20,26) |
InChIキー |
FUGPHFWCFHJBQI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NN=C(N3C4=CC=CC=C4)SCC(=O)N)N)C |
正規SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NN=C(N3C4=CC=CC=C4)SCC(=O)N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2,4-dichlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B292649.png)
![2-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292652.png)
![1-({[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B292655.png)
![1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline](/img/structure/B292656.png)
![3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine](/img/structure/B292658.png)


![N'-benzyl-N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]carbamimidothioic acid](/img/structure/B292662.png)


![1-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]-3-cyclohexylthiourea](/img/structure/B292666.png)


![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone](/img/structure/B292670.png)